molecular formula C24H45NO8 B593217 Prostaglandin F2beta tromethamine salt CAS No. 89847-02-9

Prostaglandin F2beta tromethamine salt

Cat. No.: B593217
CAS No.: 89847-02-9
M. Wt: 475.623
InChI Key: IYGXEHDCSOYNKY-ILQMKDCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin F2beta tromethamine salt, also known as carboprost tromethamine, is the tromethamine salt of the (15S)-15 methyl analogue of naturally occurring prostaglandin F2α .


Synthesis Analysis

The synthesis of prostaglandins, including Prostaglandin F2beta, is of utmost importance due to their valuable medicinal applications and unique chemical structures . A unified synthesis of prostaglandins from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis has been reported . This synthesis involves 11–12 steps with 3.8–8.4% overall yields . Key transformations include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of 6a and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .


Molecular Structure Analysis

The molecular structure of this compound has been studied using cryo-EM . The structures of the FP receptor bound to carboprost and latanoprost-FA (the free acid form of latanoprost) at 2.7Å and 3.2Å resolution, respectively, have been reported .


Chemical Reactions Analysis

The pH-solubility profile of the tromethamine salt of Prostaglandin F2beta has been determined . The solubility increased as a function of pH .

Scientific Research Applications

Ocular Health and Glaucoma Treatment

Prostaglandin F2β Tromethamine Salt and its analogs are primarily recognized for their significant impact on ocular health, particularly in reducing intraocular pressure in various animals and humans, with minimal side effects. Notably, studies have shown that these compounds can increase aqueous flow and outflow facility, or remain unchanged, effectively reducing intraocular pressure primarily by stimulating uveoscleral outflow. This characteristic makes them potent agents in the treatment of glaucoma and ocular hypertension. The detailed mechanisms of action have been studied extensively in rabbits, cats, monkeys, and humans, highlighting their therapeutic potential in ophthalmology (Toris et al., 1997)(Toris et al., 1997).

Advancements in Glaucoma Treatment

The introduction of Prostaglandin F2β analogs marked a significant advancement in glaucoma treatment, setting a high standard in the field. Their efficacy and favorable tolerability have spurred renewed interest in exploring new treatment options for glaucoma, leading to significant advancements in drug development. This renewed focus is evident in the vigorous research and development of new drugs and formulations that target prostaglandin receptors, highlighting the critical role of Prostaglandin F2β and its analogs in shaping the future of glaucoma therapy (Matsou & Anastasopoulos, 2018)(Matsou & Anastasopoulos, 2018).

Veterinary Applications

The application of Prostaglandin F2β Tromethamine Salt extends beyond human medicine into veterinary science, particularly in the treatment of bovine endometritis. Despite the variable quality of studies, prostaglandin F2α (a closely related compound) has been demonstrated to influence the reproductive performance in dairy cattle, suggesting its potential utility in veterinary reproductive management (Haimerl, Arlt, & Heuwieser, 2012)(Haimerl, Arlt, & Heuwieser, 2012).

Reproductive Health

In the realm of reproductive health, Prostaglandin F2β and its analogs have been identified as potential therapeutic agents. They exhibit effects such as cutaneous hypertrichosis and hyperpigmentation, which may have theoretical applications in the treatment of conditions like alopecia and hypopigmentation disorders. The versatility of these compounds in various clinical settings underscores their potential in expanding treatment options in dermatology and reproductive health (Choi, Diehl, & Levins, 2015)(Choi, Diehl, & Levins, 2015).

Mechanism of Action

Target of Action

Prostaglandin F2beta tromethamine salt, also known as Dinoprost tromethamine, primarily targets the prostaglandin F2-alpha receptor (FP receptor) . This receptor is a part of the G protein-coupled receptor family and is highly expressed in smooth muscle, uterine myometrium, and the eye . It plays a crucial role in various physiological processes, including cardiovascular homeostasis, body temperature control, female reproduction, and inflammation .

Mode of Action

The compound interacts with its target, the FP receptor, to induce a series of physiological responses. It acts as an agonist for the FP receptor, stimulating myometrial activity, relaxing the cervix, inhibiting steroidogenesis by corpora lutea, and potentially lysing corpora lutea . The interaction between the compound and the FP receptor also mediates the complex regulation of various physiological functions .

Biochemical Pathways

This compound is involved in the prostaglandin synthesis pathway. Prostaglandins are metabolic products of arachidonates that regulate various physiological functions through interacting and activating different prostaglandin receptors . The compound’s interaction with the FP receptor activates different subtypes of G proteins, mediating the complex regulation of physiological functions .

Pharmacokinetics

It’s known that the compound’s solubility and clearance rate can affect its bioavailability .

Result of Action

The activation of the FP receptor by this compound leads to several pharmacological effects on the female reproductive system. These include stimulation of myometrial activity, relaxation of the cervix, inhibition of steroidogenesis by corpora lutea, and potential lysis of corpora lutea . These effects make the compound clinically useful in treating conditions like postpartum hemorrhage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the expression profiles and tissue distribution of the FP receptor, the compound’s primary target, can influence its action .

Safety and Hazards

Prostaglandin F2beta tromethamine salt may cause eye irritation and skin irritation . It may be absorbed through the skin and cause systemic effects . Systemic exposure may affect reproductive hormone regulation and thus affect fertility and maintenance of pregnancy . Women of childbearing age, asthmatics, and persons with bronchial and other respiratory problems should exercise extreme caution when handling this product .

Future Directions

The structural information of Prostaglandin F2beta tromethamine salt may guide the development of better prostaglandin drugs . The structures reveal the molecular mechanism of FP receptor selectivity for both endogenous prostaglandins and clinical drugs, as well as the molecular mechanism of G protein coupling preference by the prostaglandin receptors .

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5.C4H11NO3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;5-4(1-6,2-7)3-8/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);6-8H,1-3,5H2/b7-4-,13-12+;/t15-,16+,17+,18+,19+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGXEHDCSOYNKY-ILQMKDCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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